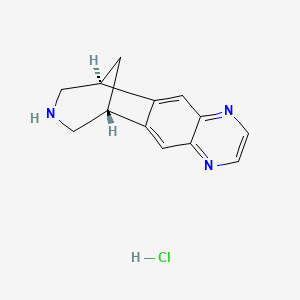
Varenicline HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Varenicline hydrochloride is a prescription medication primarily used to aid in smoking cessation. It is a partial agonist at nicotinic acetylcholine receptors, specifically targeting the alpha4beta2 subtype. This compound helps reduce cravings and withdrawal symptoms associated with nicotine addiction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of varenicline hydrochloride involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
- Formation of the pyrazino2,3-hbenzazepine core : This involves the cyclization of a suitable precursor under acidic or basic conditions.
- Functional group modifications : Various functional groups are introduced or modified to achieve the desired chemical structure.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain varenicline hydrochloride in its pure form .
Industrial Production Methods: In industrial settings, the production of varenicline hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
- Large-scale synthesis : Utilizing reactors and automated systems to control reaction parameters.
- Quality control : Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: Varenicline hydrochloride undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized under specific conditions to form oxidized derivatives.
- Reduction : Reduction reactions can be performed to modify certain functional groups.
- Substitution : Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups .
- Oxidation : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
- Substitution : Reagents like halogens, alkylating agents, or nucleophiles are employed under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
Varenicline hydrochloride has a wide range of scientific research applications:
- Chemistry : It is used as a reference compound in analytical chemistry for method development and validation.
- Biology : The compound is studied for its effects on nicotinic acetylcholine receptors and its potential neuroprotective properties.
- Medicine : Varenicline hydrochloride is extensively researched for its efficacy in smoking cessation and its potential use in treating other addictions.
- Industry : It is used in the pharmaceutical industry for the development of smoking cessation therapies .
Mécanisme D'action
Varenicline hydrochloride exerts its effects by binding with high affinity and selectivity to alpha4beta2 neuronal nicotinic acetylcholine receptors. As a partial agonist, it activates these receptors to a lesser extent than nicotine, thereby reducing the rewarding effects of smoking. This action helps alleviate withdrawal symptoms and cravings, making it easier for individuals to quit smoking .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Bupropion : Another medication used for smoking cessation, but it works by inhibiting the reuptake of dopamine and norepinephrine.
- Nicotine replacement therapy : Includes products like nicotine patches, gum, and lozenges that provide a controlled dose of nicotine to reduce withdrawal symptoms .
Uniqueness of Varenicline Hydrochloride: Varenicline hydrochloride is unique in its mechanism of action as a partial agonist at nicotinic acetylcholine receptors. Unlike bupropion, which affects neurotransmitter reuptake, or nicotine replacement therapy, which provides nicotine, varenicline hydrochloride directly targets the receptors involved in nicotine addiction. This specificity makes it a highly effective option for smoking cessation .
Propriétés
Formule moléculaire |
C13H14ClN3 |
|---|---|
Poids moléculaire |
247.72 g/mol |
Nom IUPAC |
(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;hydrochloride |
InChI |
InChI=1S/C13H13N3.ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;/h1-2,4-5,8-9,14H,3,6-7H2;1H/t8-,9+; |
Clé InChI |
ZUCZFANFKYSVKF-UFIFRZAQSA-N |
SMILES isomérique |
C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23.Cl |
SMILES canonique |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















